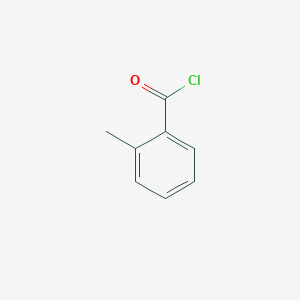

o-Toluoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZXFICWCMCQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061314 | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-88-0, 37808-28-9 | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Toluoyl chloride chemical properties and structure

An In-depth Technical Guide to o-Toluoyl Chloride: Chemical Properties and Structure

Introduction

This compound, also known as 2-methylbenzoyl chloride, is a significant chemical intermediate in the field of organic synthesis.[1][2][3] With the chemical formula C₈H₇ClO, this compound is a member of the acyl halide family and is characterized by a benzoyl chloride core with a methyl group at the ortho position.[4] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a versatile reagent for introducing the o-toluoyl group into various molecules.[3] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key experimental protocols for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a carbonyl chloride group and a methyl group on the adjacent carbon atom (ortho position).[4] This structure leads to specific steric and electronic effects that influence its reactivity compared to its meta and para isomers.[3]

Table 1: Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methylbenzoyl chloride[5][6] |

| Synonyms | o-Methylbenzoyl chloride, 2-Toluoyl chloride, o-Toluic acid chloride[2][7] |

| CAS Number | 933-88-0[7][8] |

| Molecular Formula | C₈H₇ClO[7][8] |

| Molecular Weight | 154.59 g/mol [5][8] |

| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[4][9] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)Cl[4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][4] It is sensitive to moisture and should be stored under dry, inert conditions to prevent hydrolysis.[2][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Clear pale yellow to yellow to faintly pink liquid[4][7] |

| Melting Point | -18°C[7] |

| Boiling Point | 213.5 °C at 760 mmHg[7], 88-90 °C at 12 mmHg[2][10][11] |

| Density | 1.17 g/cm³[7], 1.185 g/mL at 25 °C[10][11] |

| Refractive Index | n20/D 1.5549[7][10][11] |

| Flash Point | 76 °C / 168.8 °F[2], 84.1 °C[7] |

| Water Solubility | Reacts with water[1][7][12] |

| Storage | Room temperature, under inert atmosphere, moisture sensitive[7][12] |

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon, making it an excellent acylating agent.[3][4] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

-

Reaction with Alcohols: It reacts with alcohols to form esters, a reaction often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[1]

-

Reaction with Amines: The reaction with primary or secondary amines yields amides.[1] This is a fundamental transformation in the synthesis of many pharmaceuticals.

-

Reaction with Water (Hydrolysis): this compound reacts with water to form o-toluic acid and hydrochloric acid.[1][4] This is why it must be handled under anhydrous conditions.[4]

-

Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

-

Reaction with Organometallic Compounds: It reacts with reagents like Grignard and organolithium compounds, enabling the formation of new carbon-carbon bonds.[1]

-

Pyrolysis: Flash vacuum pyrolysis of this compound at high temperatures yields benzocyclobutenone.[11][12][13]

Due to its reactivity, this compound is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4] It is used in the synthesis of quinolinone compounds, which act as SARS-CoV 3CLpro inhibitors, and in the preparation of benzooxaboroles as anti-inflammatory agents.[7][11]

Experimental Protocols

Synthesis of this compound from o-Toluic Acid

A common and high-yield method for preparing this compound is the reaction of o-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[3][4]

Methodology:

-

Apparatus Setup: A 1000 mL reaction flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an exhaust gas absorption system to handle the HCl and SO₂ byproducts.[14]

-

Charging Reagents: The flask is charged with 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide (DMF) which acts as a catalyst.[3][14]

-

Reaction: The mixture is heated to 90°C and stirred.[3][14] The reaction is monitored and maintained at this temperature for 3 hours, during which the solid o-toluic acid dissolves and the solution becomes transparent.[14]

-

Workup: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure (vacuum distillation).[3][14]

-

Product: The resulting product is this compound. This protocol has been reported to yield 612.7 g (99.7% yield) with a purity of 98.8%.[3][14]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. What substances can react with O - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 37808-28-9 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound|lookchem [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. o-Toluyl chloride [webbook.nist.gov]

- 10. This compound, CAS No. 933-88-0 - iChemical [ichemical.com]

- 11. This compound | 933-88-0 [chemicalbook.com]

- 12. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. This compound 99 933-88-0 [sigmaaldrich.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of o-Toluoyl Chloride from o-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-Toluoyl chloride, a critical chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary focus is on the conversion of o-toluic acid to its corresponding acyl chloride, detailing the most effective methodologies, experimental protocols, and reaction parameters.

Introduction to Synthesis Pathways

The most prevalent and efficient method for synthesizing this compound is through the direct chlorination of o-toluic acid. This transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. The choice of chlorinating agent is crucial for achieving high yield and purity. The two most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

-

Thionyl Chloride (SOCl₂) : This reagent is widely used due to its high efficiency and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily vented or trapped, simplifying the product's purification.[4] The reaction can be catalyzed by N,N-dimethylformamide (DMF).[5]

-

Oxalyl Chloride ((COCl)₂) : Often considered a milder alternative to thionyl chloride, oxalyl chloride is particularly useful when substrates contain sensitive functional groups.[6] It also produces only gaseous byproducts (CO₂, CO, and HCl), facilitating an easy work-up.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for a highly efficient synthesis protocol using thionyl chloride.

| Parameter | Value | Reference |

| Starting Material | o-Toluic Acid | [5] |

| Reagent | Thionyl Chloride (SOCl₂) | [5] |

| Catalyst | N,N-dimethylformamide (DMF) | [5] |

| Reactant Molar Ratio | o-Toluic Acid : Thionyl Chloride (approx. 1 : 1.2) | [5] |

| Reaction Temperature | 90 °C | [5] |

| Reaction Time | 3 hours | [5] |

| Product Purity | 98.8% | [5] |

| Yield | 99.7% | [5] |

Experimental Protocols

3.1. Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst

This protocol is based on a documented high-yield procedure.[6][5]

Materials:

-

o-Toluic acid (C₈H₈O₂)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet/trap for HCl and SO₂.

Procedure:

-

To a 1000 mL reaction flask, add o-toluic acid (540.56 g), thionyl chloride (571.0 g), and N,N-dimethylformamide (2 g).[5]

-

Equip the flask with a reflux condenser connected to a gas trap (e.g., a sodium hydroxide (B78521) solution) to neutralize the evolved HCl and SO₂ gases.

-

Heat the reaction mixture to 90 °C while stirring.[5]

-

Maintain the temperature and continue stirring for 3 hours. The reaction is complete when the mixture becomes a clear solution.[5]

-

After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).[6][5]

-

The remaining residue is the final product, this compound. The reported yield for this method is 612.7 g (99.7%) with a purity of 98.8%.[6][5]

3.2. Protocol 2: General Synthesis using Oxalyl Chloride

This is a general procedure adapted from standard methods for converting carboxylic acids to acyl chlorides using oxalyl chloride.[7][8]

Materials:

-

o-Toluic acid (C₈H₈O₂)

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃))

-

N,N-dimethylformamide (DMF), catalytic amount

-

Reaction flask with a magnetic stirrer and a gas outlet.

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve o-toluic acid in an anhydrous solvent like dichloromethane.

-

Add a catalytic amount (1-2 drops) of DMF to the solution.

-

Slowly add oxalyl chloride (approximately 1.3 to 1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.

-

Concentrate the mixture by rotary evaporation to remove the solvent and any excess oxalyl chloride.[7]

-

The resulting residue is the crude this compound, which can be used directly or purified further by vacuum distillation.

Synthesis Workflow and Mechanism

The conversion of o-toluic acid to this compound using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a reactive chlorosulfite intermediate. In the presence of a catalyst like DMF, a Vilsmeier-Haack type intermediate is formed, which is highly electrophilic. The chloride ion then attacks this intermediate, leading to the formation of this compound and the release of gaseous byproducts.

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[5] This technique is effective for separating the relatively high-boiling point product from any non-volatile impurities.

Physical Properties for Characterization:

-

Appearance: Clear pale yellow to faintly pink liquid.[9][10]

-

Molecular Weight: 154.59 g/mol .[5]

-

Boiling Point: 88-90 °C at 12 mmHg.[11]

-

Density: Approximately 1.185 g/mL at 25 °C.[11]

Safety Considerations

-

o-Toluic Acid: A solid irritant. Standard laboratory personal protective equipment (PPE) should be worn.

-

Thionyl Chloride & Oxalyl Chloride: Both are toxic, corrosive, and react violently with water.[12] They should be handled with extreme care in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

-

This compound: The product is corrosive and a lachrymator (induces tearing).[2] It reacts with moisture, including in the air, to produce HCl.[13] All manipulations should be performed under anhydrous conditions and in a fume hood.

-

Byproducts: The reaction evolves toxic and corrosive gases (HCl, SO₂, CO, CO₂). A proper gas trap must be used to neutralize these gases before they are released into the atmosphere.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. What are the common synthesis methods for 4 - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 37808-28-9 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. This compound | 933-88-0 [chemicalbook.com]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. What substances can react with O - Toluoyl Chloride? - Blog [evergreensinochem.com]

An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals

An authoritative overview of 2-methylbenzoyl chloride, detailing its chemical properties, synthesis, and critical applications in the pharmaceutical and agrochemical industries. This document provides researchers, scientists, and drug development professionals with essential data and protocols to effectively utilize this versatile chemical intermediate.

Core Chemical Identity

2-Methylbenzoyl chloride, also known as o-toluoyl chloride, is an acyl chloride derivative of benzoic acid. It serves as a key building block in organic synthesis, valued for its reactivity in introducing the 2-methylbenzoyl moiety into various molecular scaffolds.

Chemical and Physical Properties

The fundamental properties of 2-methylbenzoyl chloride are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 933-88-0 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 88-90 °C at 12 mmHg | |

| Density | 1.185 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5549 | |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. |

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.38 (t, J=7.7 Hz, 1H), 7.29 (d, J=7.6 Hz, 1H), 2.65 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5 (C=O), 142.0 (C), 134.5 (CH), 132.8 (CH), 131.5 (C), 129.0 (CH), 126.0 (CH), 22.0 (CH₃). |

| Mass Spectrum (EI) | Key fragments (m/z): 154 (M+), 119 (M+-Cl), 91 (C₇H₇+). |

| Infrared (IR) Spectrum | Characteristic strong absorption around 1770-1790 cm⁻¹ (C=O stretch of acyl chloride). |

Note: NMR data is predicted and should be used as a reference. Experimental verification is recommended.

Synthesis and Reactivity

Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoyl chloride is most commonly synthesized from 2-methylbenzoic acid (o-toluic acid) via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Synthesis of 2-methylbenzoyl chloride from 2-methylbenzoic acid.

Core Reactivity

The primary reactivity of 2-methylbenzoyl chloride is centered on the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and arenes (in Friedel-Crafts reactions), making it a versatile intermediate.

Applications in Research and Development

2-Methylbenzoyl chloride is a valuable precursor in the synthesis of a range of biologically active molecules.

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceutical agents. Notably, it is a key intermediate in the preparation of quinolinone compounds, which have been investigated as potential inhibitors of the SARS-CoV 3CL protease, a critical enzyme in the viral life cycle. It is also used in the synthesis of certain anti-inflammatory drugs.

Agrochemical Applications

In the agrochemical sector, 2-methylbenzoyl chloride is a precursor for several fungicides and herbicides. A prominent example is its use in the synthesis of mepronil, a benzanilide (B160483) fungicide effective against diseases caused by Basidiomycetes. Mepronil functions by inhibiting the succinate (B1194679) dehydrogenase complex in the fungal respiratory chain.

Caption: Reaction workflow of 2-methylbenzoyl chloride to key product classes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methylbenzoyl chloride and a representative amidation reaction.

Synthesis of 2-Methylbenzoyl Chloride

This protocol details the conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using thionyl chloride.

-

Materials:

-

2-Methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

-

Heating mantle

-

Stir bar

-

-

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser connected to a gas trap.

-

Charge the flask with 2-methylbenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90°C) with stirring.

-

Maintain the reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the reaction mixture becomes a clear solution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-methylbenzoyl chloride, a pale yellow oil, is often of sufficient purity for subsequent reactions. Further purification can be achieved by vacuum distillation.

-

Amide Formation: Synthesis of N-Phenyl-2-methylbenzamide

This protocol describes a typical Schotten-Baumann reaction using 2-methylbenzoyl chloride and aniline (B41778) to form an amide.

-

Materials:

-

2-Methylbenzoyl chloride

-

Aniline

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (Et₃N) or pyridine (B92270) as a base

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, stir bar

-

-

Procedure:

-

Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-phenyl-2-methylbenzamide.

-

Safety and Handling

2-Methylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. It is a lachrymator and is harmful if inhaled. Reacts with water to produce corrosive HCl gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as alcohols and amines.

-

Spill Management: In case of a spill, absorb with an inert, dry material and place in an appropriate waste disposal container. Avoid contact with water.

References

An In-depth Technical Guide to the Physical Properties of o-Toluoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of o-Toluoyl chloride (also known as 2-methylbenzoyl chloride), a key reagent in various synthetic applications, including the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended to serve as a comprehensive resource for professionals requiring accurate physical data for experimental design, process development, and safety assessments.

Core Physical Properties

This compound is a light yellow liquid at room temperature.[2][3] It is sensitive to moisture and reacts with water, which necessitates handling under dry, inert conditions.[3][4]

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources. It is important to note the significant variation in reported boiling points, which are highly dependent on ambient pressure.

| Physical Property | Value | Conditions |

| Melting Point | -18 °C | - |

| Boiling Point | 212-214 °C | Atmospheric Pressure |

| 88-90 °C | 12 mmHg | |

| 86 °C | 5 mmHg | |

| Density | 1.186 g/cm³ | 20 °C |

| 1.185 g/mL | 25 °C (lit.) | |

| Refractive Index | 1.5549 | n20/D (lit.) |

| Flash Point | 76-77 °C | - |

Note on Data Discrepancies: While most sources indicate a melting point of -18 °C, some databases report a value of 159.5-160.9 °C, often with a note on solvents used for determination (e.g., ligroine, dichloromethane).[1][4][5] This higher value is likely erroneous for the pure compound or may refer to a derivative. The boiling point is consistently reported in the range of 88-90 °C at a reduced pressure of 12 mmHg.[1][4][6][7][8][9][10] At atmospheric pressure, the boiling point is cited as being between 212 °C and 214 °C.[11][12]

Experimental Protocols

The cited physical properties are standard values reported in chemical supplier catalogs, safety data sheets (SDS), and chemical databases.[1][3][6][7][11][13] The specific experimental methodologies, such as the detailed parameters of differential scanning calorimetry for the melting point or the precise setup for vacuum distillation for the boiling point, are not provided in these sources. Standard analytical methods as described by organizations like ASTM or ISO are typically employed for determining these properties.

Mandatory Visualizations

The determination of the boiling point of a substance is fundamentally linked to the ambient pressure. The diagram below illustrates the inverse relationship between the pressure above a liquid and its boiling point. For a substance like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is a common purification technique. This process involves lowering the pressure, which in turn lowers the temperature required for the liquid to boil, preventing potential thermal decomposition.

Caption: Inverse relationship between ambient pressure and the boiling point of a liquid.

The following diagram outlines a generalized workflow for the characterization of the physical properties of a chemical substance like this compound. This process ensures that the material is of sufficient purity before its properties are measured and reported.

Caption: Standard workflow for chemical purification and physical property analysis.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methylbenzoyl chloride(933-88-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 933-88-0 [m.chemicalbook.com]

- 6. This compound | 933-88-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 933-88-0 [chemicalbook.com]

- 9. This compound, CAS No. 933-88-0 - iChemical [ichemical.com]

- 10. CAS NO. 933-88-0 | this compound | C8H7ClO [localpharmaguide.com]

- 11. 2-methylbenzoyl chloride [stenutz.eu]

- 12. 2 Methylbenzoyl Chloride Boiling Point: 214 at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 13. Page loading... [guidechem.com]

A Technical Guide to the Solubility of o-Toluoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of o-Toluoyl chloride in various organic solvents. Due to the compound's reactive nature, this document emphasizes qualitative solubility and reactivity, offering a practical framework for its use in research and development.

Executive Summary

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility in synthetic chemistry is largely dictated by its behavior in solution. While precise quantitative solubility data is not widely published, a clear qualitative understanding of its solubility and reactivity is crucial for safe and effective handling. This guide summarizes its solubility in common organic solvents, details its reactivity with protic media, and provides a general protocol for solubility assessment of reactive compounds.

Solubility Profile of this compound

This compound is generally soluble in a wide range of common aprotic organic solvents. However, in protic solvents such as water and alcohols, it undergoes a chemical reaction (solvolysis) rather than simple dissolution. This reactivity is a critical consideration for its use in any synthetic protocol.

Data Presentation: Qualitative Solubility and Reactivity

The following table summarizes the behavior of this compound in various organic solvents based on available chemical data.

| Solvent Class | Specific Solvent | Solubility/Reactivity | Reaction Products (if applicable) |

| Protic Solvents | Water | Reacts Violently [3][4][5][6][7] | o-Toluic acid and Hydrochloric acid (HCl)[1][8] |

| Alcohols (e.g., Methanol, Ethanol) | Reacts Readily [9][10][11] | Corresponding Ester (e.g., Methyl o-toluate, Ethyl o-toluate) and HCl[1][9] | |

| Aprotic Solvents | Hydrocarbons | Toluene, Benzene, Ligroine | Soluble [7] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble [7] | |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | |

| Ketones | Acetone | Soluble [12] | |

| Esters | Ethyl Acetate | Soluble |

Note: The term "soluble" in the context of aprotic solvents indicates that this compound will form a homogeneous solution. However, due to its moisture sensitivity, anhydrous solvents are essential to prevent hydrolysis.[2]

Reactivity with Protic Solvents

The defining characteristic of this compound's behavior in solution is its reaction with nucleophiles. Protic solvents, which contain acidic protons (e.g., the hydroxyl group in water and alcohols), act as nucleophiles.

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the protic solvent attacks the electrophilic carbonyl carbon of the this compound. This leads to the displacement of the chloride ion, which is a good leaving group. The final products are the corresponding carboxylic acid or ester and hydrochloric acid.[9][10] This reaction is typically rapid and exothermic.[1][11]

Experimental Protocol: General Methodology for Solubility Assessment of a Reactive Acyl Chloride

Determining the quantitative solubility of a reactive compound like this compound requires a modified approach compared to stable, non-reactive solutes. The primary challenge is to distinguish between dissolution and reaction. The following protocol outlines a general strategy for this assessment.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest (e.g., Toluene, Dichloromethane)

-

Dry glassware (oven or flame-dried)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line, Schlenk line)

-

Magnetic stirrer and stir bars

-

Syringes and needles (dry)

-

Analytical balance

-

Spectroscopic instrument (e.g., NMR, IR, or UV-Vis for quantitative analysis)

Procedure:

-

Preparation of Apparatus: Ensure all glassware is scrupulously dried to remove any trace of water. Assemble the apparatus under a positive pressure of an inert gas.

-

Solvent Addition: Add a precise volume of the anhydrous solvent to a reaction flask equipped with a magnetic stir bar.

-

Incremental Addition of Solute:

-

Using a dry syringe, add a small, accurately weighed amount of this compound to the stirring solvent.

-

Observe for complete dissolution (formation of a clear, homogeneous solution).

-

Continue adding small, known increments of this compound.

-

-

Saturation Point Determination: The saturation point is reached when a portion of the added this compound no longer dissolves and a persistent second phase (liquid or solid) is observed.

-

Confirmation of Stability (for Aprotic Solvents):

-

After reaching what appears to be saturation, it is crucial to confirm that the solute is not slowly reacting with the solvent.

-

This can be done by taking a sample of the supernatant at different time intervals (e.g., 1 hour, 4 hours, 24 hours) and analyzing it spectroscopically (e.g., by ¹H NMR).

-

The absence of new peaks corresponding to reaction byproducts confirms that the observation is true solubility and not a reaction.

-

-

Quantification:

-

Once saturation is confirmed, carefully remove a known volume of the clear supernatant via a filtered syringe.

-

Weigh the sample and then remove the solvent under reduced pressure to obtain the mass of the dissolved this compound.

-

Alternatively, the concentration in the supernatant can be determined using a pre-established calibration curve with a suitable spectroscopic method.

-

-

Calculation: Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter, at the recorded temperature.

Safety Precautions:

-

This compound is corrosive and moisture-sensitive.[2][7] Handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactions with protic solvents release HCl gas, which is corrosive and toxic.

-

Use of an inert atmosphere is critical to prevent hydrolysis from atmospheric moisture.

Visualization of Logical Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a reactive compound like this compound.

Caption: Workflow for assessing the solubility of a reactive compound.

References

- 1. What substances can react with O - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 933-88-0 [m.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | 933-88-0 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 933-88-0 [amp.chemicalbook.com]

- 8. savemyexams.com [savemyexams.com]

- 9. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog [evergreensinochem.com]

- 10. How does 4 - Toluoyl Chloride react with alcohols? - Blog [evergreensinochem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

An In-depth Technical Guide to o-Toluoyl Chloride: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for o-Toluoyl chloride (CAS No. 933-88-0). The information is compiled and presented to ensure safe laboratory and manufacturing practices for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound, also known as 2-methylbenzoyl chloride, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [2] |

| Molecular Weight | 154.59 g/mol | [3] |

| Appearance | Colorless to light yellow or yellow-orange liquid | [1][2][4] |

| Odor | Pungent | [1][5] |

| Boiling Point | 88 - 90 °C @ 12 mmHg | [3][4] |

| Density | 1.180 - 1.185 g/mL at 25 °C | [3][6] |

| Flash Point | 76 - 77 °C | [4][7] |

| Refractive Index | n20/D 1.5549 | [3][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[4] It is a combustible liquid that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and a lachrymator, meaning it can cause tearing.[2][8]

Below is a diagram illustrating the Globally Harmonized System (GHS) classification for this compound.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound.[1]

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

-

Ensure that emergency eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles or a face shield at all times.[1][5]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and an apron.[1][5]

-

Respiratory Protection: In areas with potential for vapor inhalation, use a suitable respirator with a cartridge for organic vapors and acid gases.[1][5]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors.[4]

-

Use equipment made of resistant materials, such as glass or stainless steel.[5]

-

Keep away from heat, sparks, and open flames.[4]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly sealed to prevent moisture contact.[1][9] this compound reacts violently with water.[1]

-

Store away from incompatible substances.[1]

Incompatible Materials:

The following diagram outlines a safe handling workflow for this compound.

Emergency and First-Aid Protocols

In case of exposure or spill, immediate action is necessary.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][10] |

| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10] |

Spill Response:

-

Contain the spill using absorbent materials like sand or vermiculite.[5]

-

Ventilate the area.[5]

-

Carefully collect the contaminated absorbent material into a sealed container for proper disposal.[5][10]

-

Do not use water to clean up spills as it can react violently.[1]

Fire-Fighting Measures:

-

This compound is a combustible liquid.[4]

-

Use dry chemical powder, carbon dioxide (CO₂), or foam to extinguish a fire.[5][10] Do not use water directly on the chemical.[5]

-

Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[5][10]

-

Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[2][10]

Toxicological Information

This compound is corrosive and can cause severe burns to the skin and eyes.[9] Inhalation of its vapors can lead to respiratory irritation.[9] It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. Symptoms of overexposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea. Currently, there is no conclusive evidence linking this compound to carcinogenic effects.[11]

This technical guide is intended for informational purposes and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols.

References

- 1. What are the safety precautions when using O - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | 933-88-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. What safety precautions should be taken when using 2 - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 6. CAS NO. 933-88-0 | this compound | C8H7ClO [localpharmaguide.com]

- 7. This compound 99 933-88-0 [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. aksci.com [aksci.com]

- 11. Page loading... [guidechem.com]

The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of o-Toluoyl Chloride

A cornerstone of modern organic synthesis, o-toluoyl chloride, emerged in the early 20th century not as a singular discovery but as a result of broader investigations into substituted benzoyl halides. While no individual is solely credited with its initial isolation, its synthesis has become a fundamental reaction in organic chemistry. This technical guide delves into the historical context of its first reported synthesis, providing detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound, a colorless to pale yellow liquid with a distinct pungent odor, is a vital acylating agent.[1] Its utility lies in its ability to introduce the o-toluoyl group into molecules, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The primary and most historically significant method for its preparation involves the chlorination of o-toluic acid. This can be achieved using various chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosgene.[1]

High-Yield Synthesis from o-Toluic Acid

One of the most efficient and commonly cited methods for the preparation of this compound involves the reaction of o-toluic acid with thionyl chloride, catalyzed by N,N-dimethylformamide (DMF).[2][3] This method is notable for its high yield and purity.[2]

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Purity (%) | Yield (%) |

| o-Toluic Acid | 136.15 | 540.56 | 3.97 | - | - |

| Thionyl Chloride | 118.97 | 571.0 | 4.80 | - | - |

| N,N-Dimethylformamide | 73.09 | 2 | - | - | - |

| This compound | 154.59 | 612.7 | 3.96 | 98.8 | 99.7 |

Experimental Protocol

The following protocol details the synthesis of this compound from o-toluic acid and thionyl chloride[2][3]:

Materials:

-

o-Toluic acid (540.56 g)

-

Thionyl chloride (571.0 g)

-

N,N-dimethylformamide (2 g)

Apparatus:

-

1000 ml reaction flask

-

Thermometer

-

Stirrer

-

Condenser

-

Exhaust gas absorption device

Procedure:

-

Equip a 1000 ml reaction flask with a thermometer, a stirrer, a condenser, and an exhaust gas absorption device.

-

Charge the flask with o-toluic acid (540.56 g), thionyl chloride (571.0 g), and N,N-dimethylformamide (2 g).

-

Heat the reaction mixture to 90°C while stirring.

-

Maintain the reaction at 90°C and continue stirring for 3 hours. The reaction is complete when the mixture becomes completely transparent.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

The resulting product is this compound (612.7 g), with a purity of 98.8% and a yield of 99.7%.

Alternative Synthetic Routes

While the thionyl chloride method is prevalent, other chlorinating agents can also be employed to synthesize acyl chlorides from carboxylic acids. Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also effective.[4]

The general reactions are as follows:

-

With Phosphorus Pentachloride: C₇H₈O₂ + PCl₅ → C₇H₇ClO + POCl₃ + HCl[4]

-

With Phosphorus Trichloride: 3C₇H₈O₂ + PCl₃ → 3C₇H₇ClO + H₃PO₃[4]

These methods, however, can present more complex purification challenges due to the nature of the byproducts.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from o-toluic acid and thionyl chloride.

Caption: Synthesis of this compound Workflow.

Logical Relationship of Synthesis

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The following diagram outlines the logical progression of this chemical transformation.

Caption: Logical Flow of this compound Synthesis.

References

An In-depth Technical Guide to the Industrial Synthesis of o-Toluoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Toluoyl chloride (2-methylbenzoyl chloride) is a crucial chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its industrial production is exclusively synthetic, as it does not occur naturally. The principal manufacturing route involves the chlorination of o-toluic acid, with thionyl chloride being the most prevalent and efficient chlorinating agent. This guide provides a comprehensive overview of the industrial synthesis of this compound, detailing the primary manufacturing pathway, alternative methods, and the synthesis of its key precursor, o-toluic acid. Detailed experimental protocols, comparative data, and process visualizations are included to support research and development activities.

Natural Occurrence

This compound is a synthetic compound and is not found in nature. Its reactivity, particularly its susceptibility to hydrolysis, precludes its existence in biological systems.

Industrial Synthesis of this compound

The industrial production of this compound is predominantly achieved through the conversion of o-toluic acid using a suitable chlorinating agent. The most common and economically viable methods are detailed below.

Primary Industrial Method: Chlorination of o-Toluic Acid with Thionyl Chloride

The reaction of o-toluic acid with thionyl chloride (SOCl₂) is the most widely used industrial method for producing this compound. This process is favored for its high yield, purity, and the convenient removal of gaseous byproducts (sulfur dioxide and hydrogen chloride). The reaction is often catalyzed by N,N-dimethylformamide (DMF).

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound using thionyl chloride.

The following protocol provides a high-yield synthesis of this compound[1]:

-

Charging the Reactor: In a 1000 ml reaction flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption system, charge 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide.

-

Reaction: Heat the mixture to 90°C while stirring continuously. Maintain this temperature for 3 hours. The reaction is complete when the mixture becomes a clear, transparent solution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Product Isolation: The remaining liquid is crude this compound. Further purification can be achieved by vacuum distillation.

This method has been reported to yield 612.7 g of this compound with a purity of 98.8% and a yield of 99.7%.[1]

Alternative Chlorinating Agents

While thionyl chloride is the most common, other chlorinating agents can be used for the synthesis of this compound from o-toluic acid.

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents for this conversion.

-

With PCl₅: The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

-

With PCl₃: The reaction yields phosphorous acid (H₃PO₃) as a byproduct.

While these methods can provide high yields, the separation of the product from the non-gaseous byproducts can be more challenging and costly on an industrial scale compared to the thionyl chloride method.

Oxalyl chloride, often used with a DMF catalyst, is another reagent for converting carboxylic acids to acyl chlorides. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies product purification.

A general experimental procedure involves:

-

Dissolving the o-toluic acid in a suitable solvent like dichloromethane.

-

Adding a catalytic amount of DMF.

-

Slowly adding oxalyl chloride at room temperature.

-

Stirring for a specified period.

-

Concentrating the mixture under reduced pressure to obtain the crude product.

Phosgene (COCl₂) is a highly efficient and economical chlorinating agent used in industrial settings. However, due to its extreme toxicity, its use requires stringent safety protocols and specialized equipment. The reaction of a carboxylic acid with phosgene, often in the presence of a catalyst, yields the corresponding acid chloride, with carbon dioxide and hydrogen chloride as byproducts.

Comparative Data of Synthesis Methods

| Method | Chlorinating Agent | Catalyst | Byproducts | Yield | Purity | Advantages | Disadvantages |

| Primary Industrial | Thionyl Chloride (SOCl₂) | DMF | SO₂(g), HCl(g) | >99% | ~99% | High yield and purity, gaseous byproducts are easily removed. | Thionyl chloride is corrosive and requires careful handling. |

| Alternative | Phosphorus Pentachloride (PCl₅) | None | POCl₃(l), HCl(g) | High | High | Effective chlorinating agent. | Byproduct separation can be complex and costly. |

| Alternative | Phosphorus Trichloride (PCl₃) | None | H₃PO₃(s) | High | High | Effective chlorinating agent. | Solid byproduct requires filtration. |

| Alternative | Oxalyl Chloride ((COCl)₂) | DMF | CO₂(g), CO(g), HCl(g) | Quantitative | High | Mild reaction conditions, gaseous byproducts. | Higher cost of reagent compared to thionyl chloride. |

| Alternative | Phosgene (COCl₂) | Various | CO₂(g), HCl(g) | High | High | Economical for large-scale production. | Extremely toxic, requires specialized handling and facilities. |

Synthesis of the Precursor: o-Toluic Acid

The primary raw material for this compound synthesis is o-toluic acid. Industrially, o-toluic acid is produced via the liquid-phase oxidation of o-xylene (B151617).

Caption: Synthesis pathway of o-toluic acid from o-xylene.

Experimental Protocol for o-Toluic Acid Synthesis

The following is a representative protocol for the liquid-phase oxidation of o-xylene:

-

Reaction Setup: The reaction is carried out in a semi-continuous bubble bed reactor.

-

Reaction Conditions: o-Xylene is oxidized using air in the presence of a cobalt naphthenate catalyst.[2]

-

Process Parameters: Optimal conditions have been reported as a reaction temperature of 130°C, a pressure of 0.25 MPa, and an air apparent velocity of 0.011 m/s for a reaction time of 5 hours.[2]

-

Yield: Under these conditions, a yield of 43.2 wt% of o-toluic acid can be achieved.[2]

Conclusion

The industrial synthesis of this compound is a well-established process, with the chlorination of o-toluic acid using thionyl chloride being the method of choice due to its high efficiency and purity of the final product. Alternative chlorinating agents offer flexibility but often come with challenges in byproduct removal or safety concerns. The synthesis of the precursor, o-toluic acid, from o-xylene is a critical upstream process that ensures a stable supply of the starting material. This guide provides the essential technical details for researchers and professionals in the field to understand and potentially optimize the manufacturing of this vital chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: o-Toluoyl Chloride as an Acylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride) is a versatile acylating agent widely employed in organic synthesis. Its reactivity, stemming from the electron-withdrawing nature of the acyl chloride functional group, makes it a valuable reagent for the introduction of the o-toluoyl moiety into a variety of molecules. This is particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and dyes. Key applications include esterification, amidation, and Friedel-Crafts acylation reactions. Notably, this compound serves as a key intermediate in the synthesis of quinolinone compounds, which have been investigated as potential SARS-CoV-2 3CLpro inhibitors, and benzooxaboroles, known for their anti-inflammatory properties.[1][2]

Key Applications and Reaction Types

This compound is primarily utilized in three main types of acylation reactions:

-

Esterification: The reaction of this compound with alcohols or phenols to form the corresponding esters. These esters are often used as fragrances and in the synthesis of more complex molecules.[3]

-

Amidation: The reaction with primary or secondary amines to produce amides. This is a fundamental transformation in the synthesis of many biologically active compounds.[3]

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where the o-toluoyl group is introduced onto an aromatic ring, typically using a Lewis acid catalyst. This method is crucial for the synthesis of aryl ketones.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of this compound and its subsequent use in acylation reactions.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference |

| o-Toluic Acid | Thionyl chloride, N,N-dimethylformamide | 90 | 3 | 98.8 | 99.7 | [3] |

Table 2: Representative Acylation Reactions with this compound (Adapted from Similar Acyl Chlorides)

| Reaction Type | Substrate | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Amidation | Aniline (B41778) | Aq. NaOH | Two-phase | Room Temp. | 15-20 min | ~80 | [4] (Adapted) |

| Friedel-Crafts | Toluene (B28343) | AlCl₃ | Dichloromethane | 0 °C to Room Temp. | ~1-3 h | High | [1] (Adapted) |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-N-phenylbenzamide (Amidation)

This protocol is adapted from the Schotten-Baumann reaction conditions for the synthesis of benzanilide.[4]

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Ethanol (B145695) (for recrystallization)

-

Deionized water

-

Erlenmeyer flask (100 mL)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL Erlenmeyer flask, combine aniline (1.0 eq) and 25 mL of 10% aqueous NaOH solution.

-

While vigorously stirring the mixture, add this compound (1.05 eq) dropwise over 10-15 minutes. The reaction is exothermic, and the flask may become warm.

-

After the addition is complete, stopper the flask and continue to stir vigorously for an additional 15-20 minutes. The completion of the reaction can be indicated by the disappearance of the pungent smell of this compound.

-

The product, 2-methyl-N-phenylbenzamide, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with several portions of cold deionized water.

-

Recrystallize the crude product from boiling ethanol to obtain pure 2-methyl-N-phenylbenzamide.

-

Dry the purified product in a vacuum oven.

Expected Yield: ~80%

Protocol 2: Friedel-Crafts Acylation of Toluene with this compound

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methods.[1]

Reaction Scheme:

Materials:

-

This compound

-

Toluene (anhydrous)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric acid (HCl)

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature between 0-5 °C.

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.0 to 1.2 eq) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Diagram 1: General Acylation Mechanism with this compound

Caption: Nucleophilic acyl substitution mechanism for this compound.

Diagram 2: Experimental Workflow for Friedel-Crafts Acylation

Caption: Step-by-step workflow for a typical Friedel-Crafts acylation.

Diagram 3: Logical Relationship in Pharmaceutical Synthesis

Caption: Synthetic pathways from this compound to key pharmaceutical scaffolds.

References

Application Notes and Protocols: The Nucleophilic Acyl Substitution Mechanism of o-Toluoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic acyl substitution mechanism of o-Toluoyl chloride, a key reactive intermediate in organic synthesis. The document includes a summary of expected kinetic data based on related compounds, a comprehensive experimental protocol for kinetic analysis, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. The presence of the methyl group in the ortho position introduces significant steric hindrance around the carbonyl group, which can influence the reaction rates compared to its isomers (m- and p-toluoyl chloride) or the parent compound, benzoyl chloride.[1]

Reaction Mechanism

The nucleophilic acyl substitution reaction of this compound with a generic nucleophile (Nu-H) can be summarized as follows:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of an unstable, transient tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A proton is subsequently lost from the nucleophilic moiety, often facilitated by a weak base or the solvent, to yield the final substituted product and hydrochloric acid.

This mechanism is consistent for reactions with various nucleophiles, including water (hydrolysis), alcohols (alcoholysis to form esters), and amines (aminolysis to form amides).

Kinetic Data

Direct quantitative kinetic data, such as rate constants and activation energies for the reactions of this compound, are not extensively available in the public literature. However, the reactivity of substituted benzoyl chlorides has been widely studied, allowing for well-founded estimations of the kinetic behavior of this compound.

The ortho-methyl group in this compound is expected to decrease the rate of reaction compared to benzoyl chloride due to steric hindrance, which impedes the approach of the nucleophile to the carbonyl carbon.[1] The table below summarizes kinetic data for the solvolysis of various p-substituted benzoyl chlorides to provide a comparative context for the expected reactivity.

| Acyl Chloride | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, cal/mol·K) |

| p-Methoxybenzoyl chloride | 97% Hexafluoroisopropanol-Water | 25.0 | (1.14 ± 0.01) x 10⁻³ | 14.0 | -11.4 |

| Benzoyl chloride | 97% Hexafluoroisopropanol-Water | 25.0 | 5.95 x 10⁻⁵ | 14.9 | -14.2 |

| p-Chlorobenzoyl chloride | 97% Hexafluoroisopropanol-Water | 25.0 | (4.54 ± 0.07) x 10⁻⁶ | 15.5 | -17.2 |

| p-Nitrobenzoyl chloride | 97% Hexafluoroisopropanol-Water | 25.0 | (1.77 ± 0.08) x 10⁻⁷ | - | - |

Data sourced from solvolysis studies of p-substituted benzoyl chlorides and is intended for comparative purposes. The reactivity of this compound is expected to be lower than that of benzoyl chloride due to steric effects.[2]

Experimental Protocols

Given the high reactivity of acyl chlorides, their reactions often occur on a timescale of milliseconds to seconds, necessitating rapid kinetic techniques for accurate measurement.[3][4] Stopped-flow UV-Vis spectrophotometry is a suitable method for monitoring these fast reactions.[4][5][6]

Protocol: Kinetic Analysis of the Hydrolysis of this compound using Stopped-Flow UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous solvent system.

Materials:

-

This compound (high purity)

-

Acetonitrile (B52724) (spectroscopic grade, anhydrous)

-

Deionized water

-

Stopped-flow UV-Vis spectrophotometer

-

Gas-tight syringes

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous acetonitrile under an inert atmosphere to prevent premature hydrolysis. A typical concentration might be in the range of 1-10 mM.

-

Prepare the aqueous solvent system. A common solvent mixture for such studies is aqueous acetonitrile (e.g., 80:20 water:acetonitrile v/v).

-

-

Instrumentation Setup:

-

Equilibrate the stopped-flow spectrophotometer and the reactant syringes to the desired reaction temperature (e.g., 25 °C).

-

Determine the optimal wavelength for monitoring the reaction. This can be done by scanning the UV-Vis spectrum of the reactant (this compound) and the product (o-Toluic acid) to find a wavelength where there is a significant change in absorbance upon reaction.

-

-

Kinetic Run:

-

Load one syringe of the stopped-flow apparatus with the this compound solution and the other with the aqueous solvent system.

-

Initiate the stopped-flow run. The instrument will rapidly mix the two solutions in the observation cell, and data acquisition will begin simultaneously.

-

Monitor the change in absorbance at the predetermined wavelength over time. The data collection should span at least 3-4 half-lives of the reaction.

-

-

Data Analysis:

-

The hydrolysis of this compound in a large excess of water will follow pseudo-first-order kinetics.

-

The absorbance data can be fitted to a single exponential decay function: A(t) = A∞ + (A₀ - A∞)e^(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k is the pseudo-first-order rate constant.

-

Perform multiple runs to ensure reproducibility and calculate the average rate constant.

-

Safety Precautions: this compound is corrosive and a lachrymator. It reacts vigorously with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizations

Nucleophilic Acyl Substitution Mechanism

Caption: Generalized mechanism of nucleophilic acyl substitution.

Note: The DOT script above is a template. For actual rendering, replace the placeholder image URLs with URLs of images representing the chemical structures.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis using stopped-flow.

References

Application Notes and Protocols: The Role of o-Toluoyl Chloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride) is a highly versatile and reactive acylating agent, establishing its significance as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility is primarily centered on the introduction of the o-toluoyl group into molecules through reactions with nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively. These linkages are fundamental components of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for quinolinone-based therapeutic agents. Quinolinone scaffolds are of particular interest due to their presence in drugs with potential antiviral (including SARS-CoV 3CLpro inhibitors) and anti-inflammatory activities.[1]

Core Applications in Pharmaceutical Synthesis

This compound's primary application in pharmaceutical synthesis is as an acylating agent to form amides and esters.

-

Amide Formation: The reaction of this compound with primary or secondary amines is a robust method for creating N-aryl and N-alkyl amides. This is a critical step in the synthesis of various pharmaceutical intermediates, including N-(2-acylaryl)amides, which are precursors to quinolinone heterocycles.

-

Esterification: While less common in the synthesis of the intermediates discussed herein, this compound can react with alcohols to form esters, which are also present in some drug molecules.

Synthesis of a Key Pharmaceutical Intermediate: N-(2-acetylphenyl)-2-methylbenzamide

A significant application of this compound is in the synthesis of N-(2-acylaryl)amides, which can undergo intramolecular cyclization to form quinolinone derivatives.[1] The following protocol details the synthesis of N-(2-acetylphenyl)-2-methylbenzamide, a direct precursor to 2-methyl-4-phenylquinolin-4(1H)-one.

Reaction Pathway

Caption: Reaction pathway for the synthesis of a quinolinone derivative using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-aryl amides using acyl chlorides and their subsequent cyclization. The data is representative and may vary based on specific substrates and reaction conditions.

| Step | Reactants | Product | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Amidation | This compound, 2-Aminoacetophenone | N-(2-acetylphenyl)-2-methylbenzamide | Dichloromethane (B109758) | Triethylamine (B128534) | 0 - RT | 2 - 4 | 85 - 95 | >98 |

| Camps Cyclization | N-(2-acetylphenyl)-2-methylbenzamide | 2-methyl-4-phenylquinolin-4(1H)-one | Ethanol | Sodium Ethoxide | Reflux | 4 - 8 | 70 - 85 | >99 |

Experimental Protocols

Protocol 1: Synthesis of N-(2-acetylphenyl)-2-methylbenzamide

This protocol describes the acylation of 2-aminoacetophenone with this compound.

Materials:

-

This compound (1.0 eq)

-

2-Aminoacetophenone (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of this compound: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(2-acetylphenyl)-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Cyclization to 2-methyl-4-phenylquinolin-4(1H)-one (Camps Cyclization)

This protocol describes the base-catalyzed intramolecular cyclization of the N-(2-acylaryl)amide intermediate.

Materials:

-

N-(2-acetylphenyl)-2-methylbenzamide (1.0 eq)